molecular formula C13H7F4NO B13364294 N-(2,4-Difluorophenyl)-3,5-difluorobenzamide

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide

Cat. No.: B13364294
M. Wt: 269.19 g/mol
InChI Key: WBKNOFHERNNRLX-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is a fluorinated benzamide compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for medicinal chemistry, pharmaceuticals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide typically involves the condensation reaction of 3,5-difluorobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Scientific Research Applications

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act on carbonic anhydrase or other enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,4-Difluorophenyl)-2,5-difluorobenzamide
  • N-(2,4-Difluorophenyl)-2,4-difluorobenzamide

Uniqueness

N-(2,4-Difluorophenyl)-3,5-difluorobenzamide is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it more suitable for certain applications compared to its analogues .

Properties

Molecular Formula

C13H7F4NO

Molecular Weight

269.19 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3,5-difluorobenzamide

InChI

InChI=1S/C13H7F4NO/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,(H,18,19)

InChI Key

WBKNOFHERNNRLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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